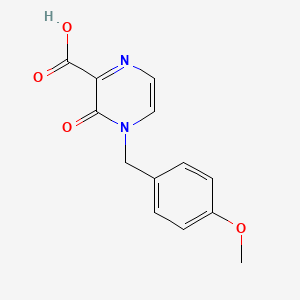
4-(4-Methoxybenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxybenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is an organic compound that features a pyrazine ring substituted with a methoxybenzyl group, a keto group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.
Oxidation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-Methoxybenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-Methoxybenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid exhibit promising anticancer properties. The dihydropyrazine moiety has been linked to the inhibition of tumor growth and metastasis in various cancer models.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of dihydropyrazine derivatives for anticancer activity. The results showed that modifications to the dihydropyrazine ring significantly enhanced cytotoxicity against breast cancer cell lines .
2. Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. Preliminary tests suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
Research conducted by the International Journal of Antimicrobial Agents demonstrated that derivatives of dihydropyrazines possess significant antibacterial activity against resistant strains of Staphylococcus aureus .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic electronic devices. Its ability to act as a semiconductor can contribute to the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Conductivity | Moderate |
| Band Gap | 2.1 eV |
| Stability under UV light | High |
2. Polymer Chemistry
The compound can also be utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.
作用機序
The mechanism of action of 4-(4-Methoxybenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
類似化合物との比較
Similar Compounds
4-(4-Methoxybenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
4-(4-Methoxybenzyl)-3-oxo-3,4-dihydropyrazine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
4-(4-Methoxybenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-3-oxopyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)8-15-7-6-14-11(12(15)16)13(17)18/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYMOAAUCFYJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













